

Avenalumic Acid: A Technical Overview of its Chemical Identity and Biosynthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Avenalumic acid*

Cat. No.: *B1666149*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **avenalumic acid**, a naturally occurring phenolic compound. This document details its chemical identifiers, explores its biosynthetic pathways in both bacteria and plants, and outlines the key experimental methodologies used to elucidate these pathways.

Chemical Identifiers of Avenalumic Acid

Avenalumic acid is a member of the styrenes class of organic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#) The following table summarizes its key chemical identifiers and properties.

Identifier Type	Data
CAS Number	135754-92-6 [1] [2] [3] [4] [5] [6]
IUPAC Name	(2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid [1] [2] [4]
Molecular Formula	C ₁₁ H ₁₀ O ₃ [1] [4] [6]
Molecular Weight	190.19 g/mol [1]
Monoisotopic Mass	190.062994177 Da [1]
InChI	InChI=1S/C11H10O3/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h1-8,12H,(H,13,14)/b3-1+,4-2+[1] [4]
InChIKey	CYYTUYSFBDJRH-ZPUQHVIOSA-N [1] [4]
Canonical SMILES	C1=CC(=CC=C1/C=C/C=C/C(=O)O)O [1]
Synonyms	(2E,4E)-5-(4-Hydroxyphenyl)-2,4-pentadienoic acid, Avenalumate [1] [2] [3]

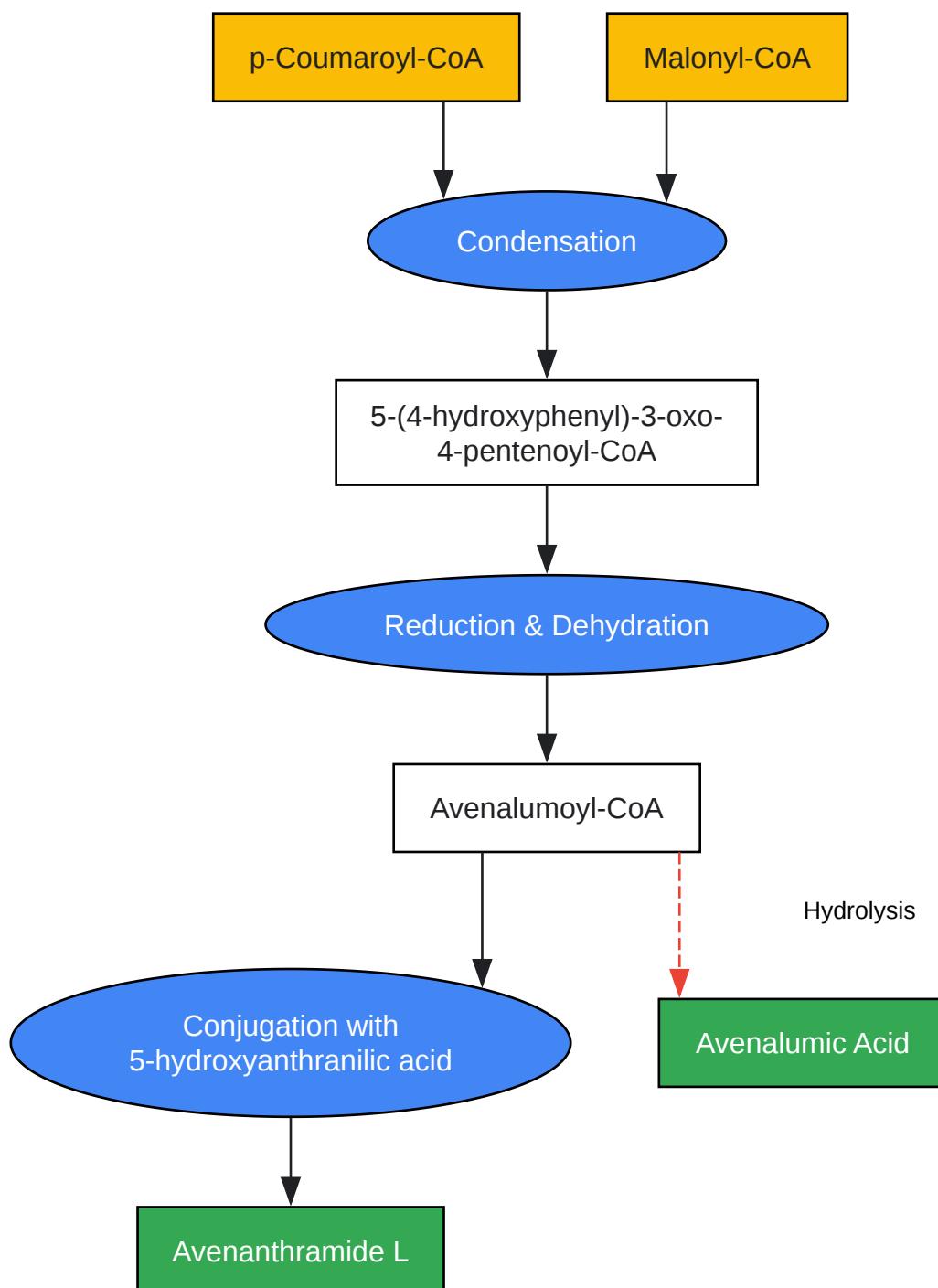
Biosynthesis of Avenalumic Acid

Avenalumic acid is synthesized through distinct pathways in different organisms. Recent research has uncovered a novel biosynthetic route in bacteria and has proposed its role as a precursor in the biosynthesis of other compounds in plants.

Bacterial Biosynthesis in *Streptomyces* sp. RI-77

A recently discovered biosynthetic gene cluster in *Streptomyces* sp. RI-77 is responsible for the production of **avenalumic acid**.[\[7\]](#)[\[8\]](#) This pathway involves a novel enzymatic reaction where an aromatic amino group is substituted for a hydride via nitrous acid-dependent diazotization. [\[7\]](#)[\[8\]](#) The key steps involve the conversion of 3-amino**avenalumic acid** (3-AAA) to **avenalumic acid** (AVA).[\[7\]](#)

The enzymes AvaA6 and AvaA7 play a crucial role in the final steps of this pathway.[\[7\]](#) AvaA6 catalyzes the diazotization of 3-AAA using nitrous acid, which is followed by the substitution of the diazo group for a hydride by AvaA7 to synthesize **avenalumic acid**.[\[7\]](#)


[Click to download full resolution via product page](#)

Bacterial biosynthesis of **avenalumic acid**.

Proposed Biosynthesis in Oats (*Avena sativa*)

In oats, **avenalumic acid** is considered a precursor in the biosynthesis of avenanthramides, a group of phenolic alkaloids with antioxidant properties.^[9] The proposed pathway suggests that **avenalumic acid** is derived from the condensation of p-coumaroyl-CoA and malonyl-CoA.^[9]

This initial condensation forms 5-(4-hydroxyphenyl)-3-oxo-4-pentenoyl-CoA, which is then reduced and dehydrated to produce avenalumoyl-CoA.^[9] Avenalumoyl-CoA can then be conjugated with 5-hydroxyanthranilic acid to form Avenanthramide L.^[9]

[Click to download full resolution via product page](#)


Proposed biosynthesis of **avenalumic acid** in oats.

Experimental Methodologies

The elucidation of the biosynthetic pathways of **avenalumic acid** has been made possible through a combination of molecular biology and biochemical techniques.

Heterologous Expression of Gene Clusters

A key method used to identify the function of the **avenalumic acid** biosynthetic gene cluster in *Streptomyces* sp. RI-77 was heterologous expression. This technique involves cloning the entire gene cluster into a suitable host organism, such as *Streptomyces albus*, which does not naturally produce the compound. The expression of the genes in the new host leads to the production of **avenalumic acid** and its intermediates, allowing for the identification of the gene cluster's function.

[Click to download full resolution via product page](#)

Workflow for heterologous expression.

In Vitro Enzyme Assays

To determine the specific function of individual enzymes within the biosynthetic pathway, in vitro assays are performed. For the bacterial pathway of **avenalumic acid**, recombinant AvaA6 and AvaA7 proteins were purified and their catalytic activities were tested in a controlled environment.

The assay for AvaA6 involved incubating the purified enzyme with the substrate 3-amino**avenalumic acid** in the presence of nitrous acid and monitoring the formation of the diazotized intermediate. Similarly, the activity of AvaA7 was confirmed by observing the conversion of the diazotized intermediate to **avenalumic acid**. These experiments provide direct evidence for the function of each enzyme in the pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Bacterial Avenalumic Acid Biosynthesis Includes Substitution of an Aromatic Amino Group for Hydride by Nitrous Acid Dependent Diazotization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOC - Identification of the p-coumaric acid biosynthetic gene cluster in *Kutzneria albida*: insights into the diazotization-dependent deamination pathway [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. The Biosynthetic Pathway of Major Avenanthramides in Oat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bacterial Avenalumic Acid Biosynthesis Includes Substitution of an Aromatic Amino Group for Hydride by Nitrous Acid Dependent Diazotization | Graduate School of Agricultural and Life Sciences, The University of Tokyo [a.u-tokyo.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US6818232B1 - Oat extracts: refining, compositions and methods of use - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Avenalumic Acid: A Technical Overview of its Chemical Identity and Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666149#avenalumic-acid-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com